molecular formula C9H7NO4 B3049665 2-hydroxy-5-methoxyisoindoline-1,3-dione CAS No. 214754-50-4

2-hydroxy-5-methoxyisoindoline-1,3-dione

Cat. No.: B3049665
CAS No.: 214754-50-4
M. Wt: 193.16 g/mol
InChI Key: VJVPGXXYLJECOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-hydroxy-5-methoxyisoindoline-1,3-dione involves specific reaction conditions and reagents. One common method includes the reaction of 4-methoxyphthalic anhydride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Hydroxy-5-methoxyisoindoline-1,3-dione undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Hydroxy-5-methoxyisoindoline-1,3-dione has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-hydroxy-5-methoxyisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. It can act as an oxidizing or reducing agent, depending on the reaction conditions. The compound’s effects are mediated through its ability to form reactive intermediates that can interact with other molecules, leading to various chemical transformations .

Comparison with Similar Compounds

2-Hydroxy-5-methoxyisoindoline-1,3-dione can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups that confer distinct reactivity and applications compared to its analogs .

Properties

IUPAC Name

2-hydroxy-5-methoxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c1-14-5-2-3-6-7(4-5)9(12)10(13)8(6)11/h2-4,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVPGXXYLJECOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30579193
Record name 2-Hydroxy-5-methoxy-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214754-50-4
Record name 2-Hydroxy-5-methoxy-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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